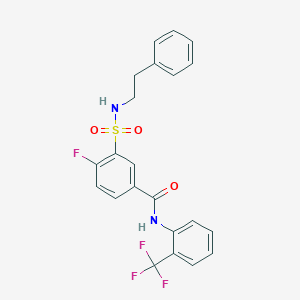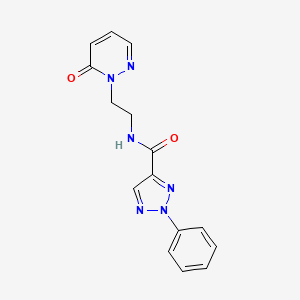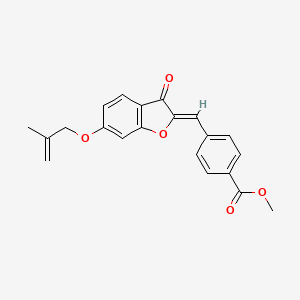
Lénidomide-I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide-I, also known as (3RS)-3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, is a derivative of thalidomide. It is a potent immunomodulatory drug with significant antineoplastic, anti-angiogenic, and anti-inflammatory properties. Lenalidomide-I is primarily used in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphomas .
Applications De Recherche Scientifique
Lenalidomide-I has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the synthesis and reactivity of isoindoline derivatives.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell proliferation.
Medicine: Extensively used in clinical trials for treating multiple myeloma, myelodysplastic syndromes, and lymphomas. .
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Target of Action
Lenalidomide-I, also known as Lenalidomide, primarily targets the E3 ubiquitin ligase complex . It also interacts with specific transcription factors, namely IKZF1 and IKZF3 . These transcription factors play a crucial role in the regulation of immune response and are essential for the proliferation and survival of multiple myeloma cells .
Mode of Action
Lenalidomide-I modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . It binds to this complex and induces the ubiquitination of IKZF1 and IKZF3 . This interaction leads to the proteasomal degradation of these transcription factors .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 transcription factors affects multiple biochemical pathways. One of the key pathways influenced is the immune response pathway. Lenalidomide-I enhances the proliferative and functional capacity of T-lymphocytes . It also amplifies costimulatory signaling pathways that activate effector responses and suppress inflammation .
Pharmacokinetics
The pharmacokinetic properties of Lenalidomide-I contribute to its bioavailability. Following oral administration, about 90% of the dose is eliminated in urine and 4% of the dose is eliminated in feces within ten days post-dose . Approximately 85% of the dose is excreted as Lenalidomide-I in the urine within 24 hours .
Result of Action
The molecular and cellular effects of Lenalidomide-I’s action are significant. The degradation of IKZF1 and IKZF3 transcription factors leads to the death of multiple myeloma cells . It also repairs antitumor T-cell function , showing efficacy in ongoing chronic lymphocytic leukemia (CLL) and lymphoma clinical trials .
Action Environment
The action, efficacy, and stability of Lenalidomide-I can be influenced by various environmental factors. For instance, the presence of tumor microenvironments can affect the drug’s mechanism of action . Furthermore, the drug’s efficacy can be influenced by the genetic makeup of the patient, such as the presence of specific genetic mutations .
Analyse Biochimique
Biochemical Properties
Lenalidomide-I interacts with various enzymes, proteins, and other biomolecules. It binds to an E3 ubiquitin ligase complex protein, cereblon, modulating its downstream effects . This interaction is associated with the antitumor and immunomodulatory properties of Lenalidomide-I .
Cellular Effects
Lenalidomide-I has profound effects on various types of cells and cellular processes. It influences cell function by affecting both cellular and humoral limbs of the immune system . It also has anti-angiogenic properties . In lymphocytes, Lenalidomide-I induces rapid and effective degradation of Ikaros (IKZF1) and Aiolos (IKZF3), two zinc finger transcription factors .
Molecular Mechanism
Lenalidomide-I exerts its effects at the molecular level through a novel drug mechanism—modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, Lenalidomide-I induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .
Temporal Effects in Laboratory Settings
The effects of Lenalidomide-I change over time in laboratory settings. Lenalidomide-I has a short half-life (3–4 h) and does not accumulate in plasma upon repeated dosing . Approximately 82% of an oral dose is excreted as Lenalidomide-I in urine within 24 h .
Dosage Effects in Animal Models
The effects of Lenalidomide-I vary with different dosages in animal models. Lenalidomide-I was given intraperitoneally for 21 consecutive days starting on Day 1 in a study . The combination was curative in the majority of mice with 8d pre-established syngeneic A20 lymphomas compared with vaccine or lenalidomide alone and induced immune memory .
Metabolic Pathways
Lenalidomide-I is involved in several metabolic pathways. Biotransformation of Lenalidomide-I in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis .
Transport and Distribution
Lenalidomide-I is transported and distributed within cells and tissues. Oral Lenalidomide-I is rapidly and highly absorbed (>90% of dose) under fasting conditions . Food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% .
Subcellular Localization
It is known that Lenalidomide-I distributes into semen but is undetectable 3 days after stopping treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-I involves several key steps:
Bromination: The process begins with the bromination of 2-methyl-3-nitrobenzoic acid methyl ester using N-bromosuccinimide in refluxing carbon tetrachloride.
Condensation: The brominated product is then condensed with 3-aminopiperidine-2,6-dione in the presence of a base such as triethylamine in dimethylformamide.
Cyclization: The resulting compound undergoes cyclization to form the isoindoline structure.
Hydrogenation: Finally, the nitro group is reduced to an amino group using hydrogenation over palladium on carbon
Industrial Production Methods: Industrial production of Lenalidomide-I follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Lenalidomide-I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide
Major Products: The major products formed from these reactions include various derivatives of Lenalidomide-I with modified functional groups, enhancing its pharmacological properties .
Comparaison Avec Des Composés Similaires
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Pomalidomide: A more potent derivative with similar applications in treating multiple myeloma and other cancers
Uniqueness: Lenalidomide-I is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a broader spectrum of activity and is more effective in inducing apoptosis and inhibiting angiogenesis .
Propriétés
IUPAC Name |
3-(7-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUJJLYXXEGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2555184.png)
![(2E)-3-{3-[(2-hydroxyethyl)(methyl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2555185.png)
![4-acetyl-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide](/img/structure/B2555190.png)

![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2555194.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2555196.png)
![N-[(4-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2555197.png)


![2-(4-bromobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2555203.png)
![ETHYL 4-{3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]PROPANOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B2555204.png)

